1-Chloro-1,2,2-triiododiphosphane

Description

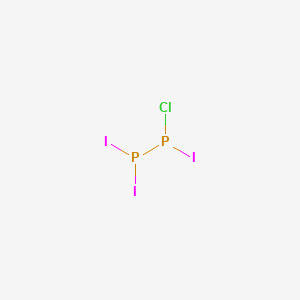

1-Chloro-1,2,2-triiododiphosphane is a halogenated diphosphane compound featuring a two-phosphorus backbone with one chlorine and three iodine substituents. Its IUPAC name is derived from the systematic numbering of substituents: the chlorine atom occupies position 1, while two iodine atoms are at position 2, with an additional iodine at position 1 (sharing the same phosphorus atom as chlorine). This structural arrangement distinguishes it from simpler diphosphanes and highlights its mixed halogenation pattern, which may influence its reactivity and stability .

The compound’s nomenclature aligns with IUPAC guidelines for polyhalogenated systems, where priority is given to substituents based on atomic number and positional numbering . Its molecular formula, ClI₃P₂, reflects the unique combination of chlorine and iodine, which contrasts with more common halogenated phosphorus compounds like dichlorodiphosphanes or triiododiphosphanes.

Properties

CAS No. |

79988-17-3 |

|---|---|

Molecular Formula |

ClI3P2 |

Molecular Weight |

478.11 g/mol |

IUPAC Name |

chloro-diiodophosphanyl-iodophosphane |

InChI |

InChI=1S/ClI3P2/c1-5(2)6(3)4 |

InChI Key |

HAVWMXUSKRGAOR-UHFFFAOYSA-N |

Canonical SMILES |

P(P(I)I)(Cl)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1,2,2-triiododiphosphane typically involves the reaction of phosphorus trichloride with iodine in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

1-Chloro-1,2,2-triiododiphosphane undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.

Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.

Substitution: The chlorine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1,2,2-triiododiphosphane has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.

Biology: Its unique reactivity makes it a useful tool in biochemical studies, particularly in the modification of biomolecules.

Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1,2,2-triiododiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The pathways involved in these processes are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Halogenation Differences

The table below compares 1-Chloro-1,2,2-triiododiphosphane with hypothetical analogs and related halogenated compounds:

| Compound Name | Molecular Formula | Halogen Substituents | Key Structural Features |

|---|---|---|---|

| 1-Chloro-1,2,2-triiododiphosphane | ClI₃P₂ | 1 Cl, 3 I (positions 1, 2, 2) | Mixed halogenation; P-P backbone |

| 1,2-Dichlorodiphosphane | Cl₂P₂ | 2 Cl (positions 1, 2) | Homogeneous Cl substitution |

| 1,1,2-Triiododiphosphane | I₃P₂ | 3 I (positions 1, 1, 2) | Homogeneous I substitution |

| HCFC-133 (1-Chloro-1,2,2-trifluoroethane) | C₂H₂F₃Cl | 1 Cl, 3 F (ethane backbone) | Carbon-based; no phosphorus |

Key Observations :

- Halogen Diversity: Unlike homogeneous halogenated diphosphanes (e.g., Cl₂P₂ or I₃P₂), the mixed Cl/I substitution in 1-Chloro-1,2,2-triiododiphosphane introduces steric and electronic heterogeneity.

- Backbone Composition : Unlike carbon-based halogenated compounds like HCFC-133 (), which exhibit linear ethane structures, phosphorus-backbone compounds feature bent geometries due to lone-pair interactions, altering their reactivity .

Reactivity and Stability

- Electrophilicity : The presence of iodine (a poor leaving group compared to chlorine) may reduce nucleophilic substitution rates compared to dichlorodiphosphanes. Conversely, chlorine’s higher electronegativity could polarize the P-Cl bond, increasing acidity at adjacent sites.

- Thermal Stability : Triiodo-substituted phosphorus compounds are generally less thermally stable than their chloro- or fluoro-analogs due to weaker P-I bonds. However, the chlorine atom in 1-Chloro-1,2,2-triiododiphosphane might mitigate this by providing partial stabilization through electron withdrawal .

Nomenclature and Isomerism

The compound’s naming adheres to IUPAC rules for polyhalogenated systems (), where substituents are prioritized by atomic number (I > Cl) but numbered to minimize positional indices. This contrasts with HCFC-133 isomers (e.g., 133a/b), where numbering reflects fluorine and chlorine positions on ethane .

Research Implications and Limitations

While direct experimental data on 1-Chloro-1,2,2-triiododiphosphane is scarce in the provided evidence, inferences can be drawn from structural analogs:

- Synthetic Utility : Its mixed halogenation could enable stepwise substitution reactions, leveraging iodine’s bulkiness and chlorine’s reactivity.

- Challenges : Handling triiodo-phosphorus compounds requires stringent temperature control to prevent decomposition, as seen in related systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.